An In-depth Technical Guide to Donepezil N-oxide-d5
An In-depth Technical Guide to Donepezil N-oxide-d5
This technical guide provides a comprehensive overview of Donepezil N-oxide-d5, a deuterated analog of a primary metabolite of Donepezil. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and application in analytical studies.
Introduction
Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase that is widely prescribed for the treatment of Alzheimer's disease.[1][2] Its therapeutic effect is attributed to the increased concentration of acetylcholine in the brain.[1][3] The metabolism of Donepezil is extensive and leads to several metabolites, including Donepezil N-oxide.[3][4] Donepezil N-oxide-d5 is a stable isotope-labeled version of this metabolite, where five hydrogen atoms on the phenyl ring of the benzyl group are replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS).[5]
Chemical Structure and Properties
The core structure of Donepezil consists of a 5,6-dimethoxy-1-indanone moiety linked to an N-benzylpiperidine group via a methylene bridge.[6] In Donepezil N-oxide-d5, an oxygen atom is coordinated to the nitrogen of the piperidine ring, and the five hydrogens of the benzyl's phenyl group are substituted with deuterium.
Caption: Chemical Structure of Donepezil N-oxide-d5.
Physicochemical Properties
A summary of the key physicochemical properties of Donepezil N-oxide and its deuterated analog are presented in the table below for easy comparison.
| Property | Donepezil N-oxide | Donepezil N-oxide-d5 | Reference(s) |
| CAS Number | 120013-84-5 | 120013-84-5 (non-labelled) | [7][8] |
| Molecular Formula | C₂₄H₂₉NO₄ | C₂₄H₂₄D₅NO₄ | [7][8] |
| Molecular Weight | 395.49 g/mol | 400.53 g/mol | [8][9] |
| IUPAC Name | 2-[(1-benzyl-1-oxidopiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one | 4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)-1-((phenyl-d5)methyl)piperidine 1-oxide | [5][7] |
| Appearance | Pale Beige Solid | Off-White Solid | [10][11] |
| Solubility | Slightly soluble in Chloroform and Methanol | Not explicitly stated, but expected to be similar to the unlabeled form. | [12] |
Experimental Protocols
In Vitro Synthesis of Donepezil N-oxide
A general method for the N-oxidation of Donepezil to Donepezil N-oxide can be adapted from in-vitro metabolic studies.[13][14] The synthesis of the deuterated analog would follow a similar procedure, starting with Donepezil-d5.
Materials:
-
Donepezil-d5 hydrochloride
-
Hydrogen peroxide (30%)
-
Formic acid
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Chromatography supplies (e.g., silica gel, solvents)
Procedure:
-
Dissolve Donepezil-d5 hydrochloride in a suitable solvent.
-
Add formic acid to the solution.
-
Slowly add hydrogen peroxide to the reaction mixture at room temperature.
-
Stir the reaction for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain Donepezil N-oxide-d5.
Note: This is a generalized protocol and may require optimization for specific laboratory conditions and scales.
Use as an Internal Standard in LC-MS/MS Analysis
Donepezil N-oxide-d5 is primarily utilized as an internal standard in the quantification of Donepezil N-oxide in biological matrices.[5]
Workflow:
-
Sample Preparation: Spike a known amount of Donepezil N-oxide-d5 into the biological samples (e.g., plasma, urine) and calibration standards.
-
Extraction: Perform a protein precipitation or liquid-liquid extraction to remove interferences.
-
LC Separation: Inject the extracted sample onto a suitable C18 column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).
-
MS/MS Detection: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both Donepezil N-oxide and Donepezil N-oxide-d5.
-
Quantification: Calculate the concentration of Donepezil N-oxide in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Caption: Workflow for the use of Donepezil N-oxide-d5 as an internal standard.
Metabolic Pathway
Donepezil undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4.[3][4] One of the metabolic pathways is N-oxidation, which results in the formation of Donepezil N-oxide.[4] This metabolite is pharmacologically active, exhibiting inhibitory effects on cholinesterase.[12]
Caption: Metabolic pathway of Donepezil to Donepezil N-oxide.
Conclusion
Donepezil N-oxide-d5 is a crucial tool for the accurate quantification of the active metabolite Donepezil N-oxide in preclinical and clinical research. Its stable isotope labeling ensures high precision in mass spectrometry-based analytical methods. Understanding its properties and the experimental protocols for its use is essential for researchers in the fields of drug metabolism, pharmacokinetics, and clinical pharmacology.
References
- 1. Donepezil N-Oxide | 120013-84-5 [chemicea.com]
- 2. Pharmacokinetic and pharmacodynamic evaluation of donepezil for the treatment of Alzheimer's disease [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. veeprho.com [veeprho.com]
- 6. researchgate.net [researchgate.net]
- 7. Donepezil N-oxide | C24H29NO4 | CID 11188628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Donepezil N-Oxide-d5 - CAS - 120013-84-5 (non-labelled) | Axios Research [axios-research.com]
- 9. veeprho.com [veeprho.com]
- 10. Donepezil N-Oxide - Daicel Pharma Standards [daicelpharmastandards.com]
- 11. Donepezil N-Oxide-d5 | CymitQuimica [cymitquimica.com]
- 12. caymanchem.com [caymanchem.com]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. researchgate.net [researchgate.net]
